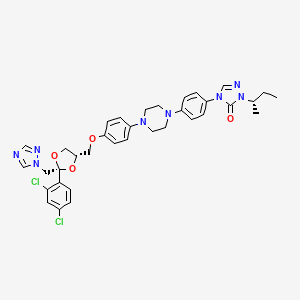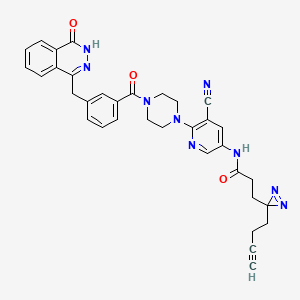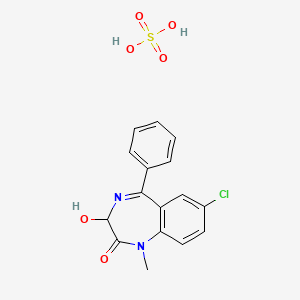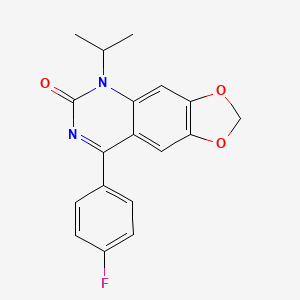
Itraconazole, (R)-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Itraconazole, ®-(+)-, is a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against fungal pathogens, including Aspergillus, Blastomyces, and Histoplasma . Itraconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Itraconazole can be synthesized through a multi-step process involving the formation of key intermediates. One common method involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with various reagents to form the triazole ring . The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as sodium hydride .
Industrial Production Methods: In industrial settings, itraconazole is often produced using a combination of chemical synthesis and biotechnological processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity . Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and bioavailability.
Common Reagents and Conditions: Common reagents used in the reactions of itraconazole include acetonitrile, ammonium acetate, and tetrabutylammonium hydrogen sulfate . The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed: The major products formed from the reactions of itraconazole include hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole . These metabolites are crucial for the drug’s pharmacological activity and are often monitored in clinical settings .
Wissenschaftliche Forschungsanwendungen
Itraconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and behavior of triazole derivatives . In biology, itraconazole is employed to investigate fungal cell membrane synthesis and function . In medicine, it is widely used to treat systemic fungal infections, including aspergillosis and histoplasmosis . Additionally, itraconazole has shown potential in cancer research by inhibiting the Hedgehog signaling pathway .
Wirkmechanismus
Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway . This inhibition leads to the depletion of ergosterol in fungal cell membranes, disrupting membrane integrity and function . The azole nitrogen atoms in itraconazole form a complex with the active site of the enzyme, preventing the conversion of lanosterol to ergosterol .
Vergleich Mit ähnlichen Verbindungen
Itraconazole is often compared with other triazole antifungal agents, such as fluconazole and voriconazole . While fluconazole has a narrower spectrum of activity, itraconazole is effective against a broader range of fungal pathogens . Voriconazole, on the other hand, has an even broader spectrum but is associated with more severe side effects . Itraconazole’s unique ability to inhibit the Hedgehog signaling pathway also sets it apart from other antifungal agents .
List of Similar Compounds:- Fluconazole
- Voriconazole
- Posaconazole
- Ketoconazole
Itraconazole, ®-(+)-, remains a valuable compound in both clinical and research settings due to its broad-spectrum antifungal activity and unique mechanism of action.
Eigenschaften
CAS-Nummer |
154003-18-6 |
|---|---|
Molekularformel |
C35H38Cl2N8O4 |
Molekulargewicht |
705.6 g/mol |
IUPAC-Name |
2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m0/s1 |
InChI-Schlüssel |
VHVPQPYKVGDNFY-TUJWMRSMSA-N |
Verunreinigungen |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |
Isomerische SMILES |
CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Kanonische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Color/Form |
Solid Crystals from toluene |
melting_point |
168-170 166.2 °C |
Löslichkeit |
Practically insoluble in water and dilute acidic solutions |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)

![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)
![N-[4-[2-hydroxy-3-[methyl(quinolin-2-ylmethyl)amino]propoxy]phenyl]methanesulfonamide](/img/structure/B10825953.png)
![9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)
